

Application Notes and Protocols for In Vivo Studies of Bavdegalutamide

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Compound of Interest					
Compound Name:	Bavdegalutamide				
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These application notes provide a comprehensive guide to the in vivo evaluation of **Bavdegalutamide** (ARV-110), a potent and selective PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader. This document outlines the mechanism of action, key preclinical findings, and detailed protocols for utilizing animal models to study the efficacy and pharmacodynamics of this compound.

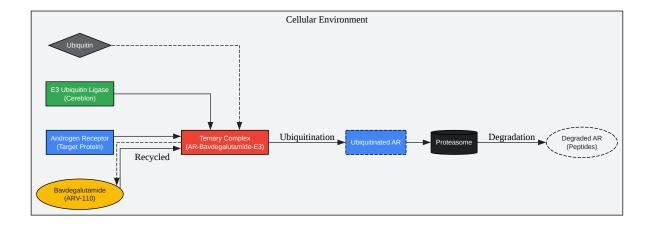
Introduction to Bavdegalutamide

Bavdegalutamide is a heterobifunctional small molecule designed to induce the degradation of the androgen receptor, a key driver of prostate cancer.[1][2][3][4][5][6][7][8][9] Unlike traditional AR inhibitors that block the receptor's function, **Bavdegalutamide** recruits the E3 ubiquitin ligase cereblon to tag the AR for proteasomal degradation, thereby eliminating the receptor protein.[1][3][5][6][7][8][9] This mechanism of action has shown promise in overcoming resistance to standard-of-care anti-androgen therapies.[1][3][4][5][7][9] Preclinical studies have demonstrated its ability to degrade both wild-type and clinically relevant mutant forms of AR.[1][3][4][5][7][9]

Mechanism of Action: PROTAC-Mediated AR Degradation



Bavdegalutamide functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] The molecule consists of two key moieties connected by a linker: one end binds to the androgen receptor, and the other binds to the E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[10] This catalytic process allows a single molecule of **Bavdegalutamide** to induce the degradation of multiple AR proteins.[3][5]



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Mechanism of Action of Bavdegalutamide.

In Vivo Animal Models

The in vivo efficacy of **Bavdegalutamide** has been evaluated in various prostate cancer xenograft models, including those resistant to current therapies.

Cell Line-Derived Xenograft (CDX) Models



- VCaP Xenografts: This model is widely used as it expresses high levels of wild-type AR.
 Studies have shown significant tumor growth inhibition and AR degradation in both castrated and intact mice bearing VCaP xenografts treated with Bavdegalutamide.[5][11]
- Enzalutamide-Resistant VCaP Xenografts: To model clinical resistance, enzalutamide-resistant VCaP xenografts have been developed. Bavdegalutamide has demonstrated robust anti-tumor activity in these models, highlighting its potential to treat resistant disease.
 [3][5][12][13][14]

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant setting. **Bavdegalutamide** has shown significant tumor growth inhibition and AR degradation in AR-expressing PDX models.[4][15][16][17]

Summary of Preclinical In Vivo Data

The following tables summarize the key quantitative data from preclinical studies of **Bavdegalutamide** in various animal models.

Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models



Animal Model	Treatment Group	Dose and Schedule	TGI (%)	Citation
Castrated VCaP Xenograft	Bavdegalutamide	3 mg/kg, PO, QD	Not specified, significant	[11]
Enzalutamide	20 mg/kg, PO, QD	Less than Bavdegalutamide	[11]	
Intact VCaP Xenograft	Bavdegalutamide	10 mg/kg, PO, QD	~100%	[5]
Enzalutamide	20 mg/kg, PO, QD	~25%	[5]	
Enzalutamide- Resistant VCaP	Bavdegalutamide	3 mg/kg, PO, QD	70%	[16]
Bavdegalutamide	10 mg/kg, PO, QD	60%	[16]	
AR-Expressing PDX (TM00298)	Bavdegalutamide	Not specified	100%	[5][15]
Enzalutamide	Not specified	25%	[5][15]	

Table 2: Androgen Receptor (AR) Degradation in Xenograft Models



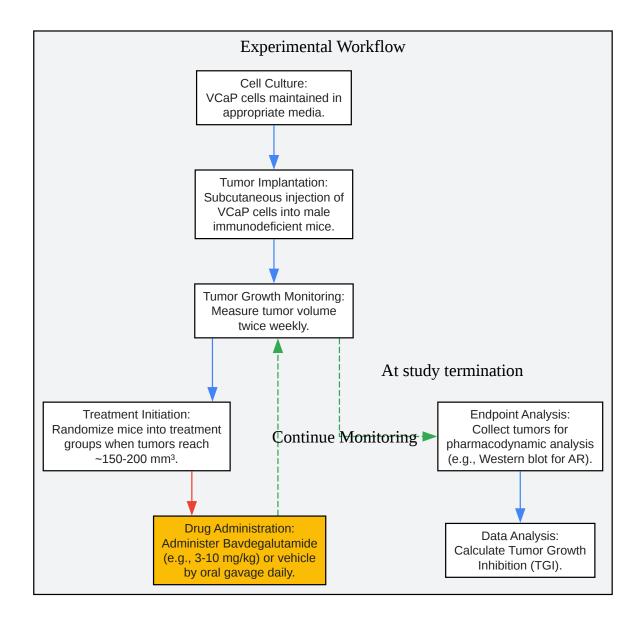
Animal Model	Treatment Group	Dose and Schedule	AR Degradation (%)	Citation
Castrated VCaP Xenograft	Bavdegalutamide	0.3 mg/kg, PO, QD x 3 days	70%	[5]
Bavdegalutamide	1 mg/kg, PO, QD x 3 days	87%	[5]	
Bavdegalutamide	3 mg/kg, PO, QD x 3 days	90%	[5]	
Mouse Xenograft (unspecified)	Bavdegalutamide	1 mg/kg, PO, QD	>90%	[17]

Experimental Protocols

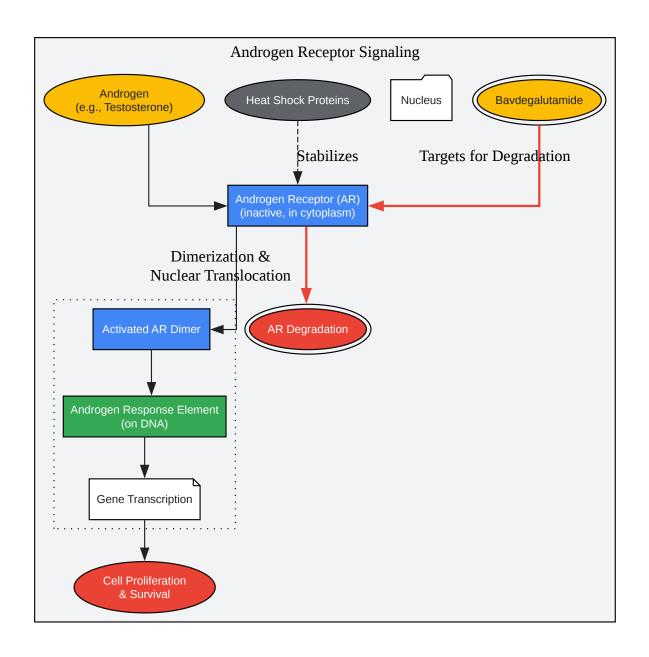
The following are detailed protocols for conducting in vivo studies with **Bavdegalutamide**.

VCaP Xenograft Model Protocol









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